molecular formula C18H18N4OS B2706388 (4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone CAS No. 2034384-79-5

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2706388
CAS No.: 2034384-79-5
M. Wt: 338.43
InChI Key: ZSRFYUKDLGFKTO-UHFFFAOYSA-N
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Description

(4-methylthiophen-2-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and triazole units. These units are then coupled using appropriate reagents under controlled conditions. One common synthetic route involves the reaction of 4-methylthiophene-2-carboxylic acid with 3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The triazole ring can be reduced to form amines.

  • Substitution: : The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like m-CPBA (meta-Chloroperoxybenzoic acid) or H2O2 (Hydrogen Peroxide).

  • Reduction: : Using reducing agents like LiAlH4 (Lithium Aluminium Hydride) or NaBH4 (Sodium Borohydride).

  • Substitution: : Using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Major Products Formed

  • Oxidation: : Formation of 4-methylthiophene-2-sulfoxide or 4-methylthiophene-2-sulfone.

  • Reduction: : Formation of 4-methylthiophene-2-amine.

  • Substitution: : Formation of various substituted pyrrolidines.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.

  • Industry: : It can be used in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the thiophene and triazole rings. Similar compounds might include other triazole derivatives or thiophene-based molecules, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone

  • 4-Methylthiophene-2-carboxylic acid

  • 3-(4-Phenyl-1H-1,2,3-triazol-1-yl)pyrrolidine

Properties

IUPAC Name

(4-methylthiophen-2-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-13-9-17(24-12-13)18(23)21-8-7-15(10-21)22-11-16(19-20-22)14-5-3-2-4-6-14/h2-6,9,11-12,15H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRFYUKDLGFKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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